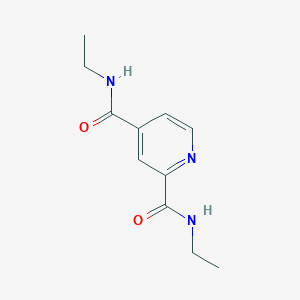

Pyridine-2,4-dicarboxylic-diethylamide

説明

Pyridine-2,4-dicarboxylic-diethylamide is a heterocyclic compound featuring a pyridine core with diethylamide groups at the 2- and 4-positions. Pyridine dicarboxylates and dicarboxamides are widely studied for applications in coordination chemistry, enzyme inhibition, and medicinal chemistry due to their metal-chelating and hydrogen-bonding capabilities .

特性

CAS番号 |

117517-22-3 |

|---|---|

分子式 |

C11H14N2O3 |

分子量 |

221.26 g/mol |

IUPAC名 |

2-N,4-N-diethylpyridine-2,4-dicarboxamide |

InChI |

InChI=1S/C11H15N3O2/c1-3-12-10(15)8-5-6-14-9(7-8)11(16)13-4-2/h5-7H,3-4H2,1-2H3,(H,12,15)(H,13,16) |

InChIキー |

GJVYZLPFMSCAPZ-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1=CC(=NC=C1)C(=O)NCC |

正規SMILES |

CCNC(=O)C1=CC(=NC=C1)C(=O)NCC |

同義語 |

pyridine-2,4-dicarboxylic-diethylamide S 0885 S-0885 |

製品の起源 |

United States |

科学的研究の応用

Medicinal Applications

A. Inhibition of Enzymes

PDDA has been identified as a potent inhibitor of specific enzymes, particularly in the context of cancer treatment. It demonstrates selectivity for certain 2-oxoglutarate-dependent dioxygenases, which are implicated in various diseases. For instance, derivatives of PDDA have shown promise as inhibitors of JMJD5, an enzyme involved in histone demethylation, which plays a crucial role in cancer progression .

B. Hair Growth Stimulation

Recent studies have highlighted the effectiveness of PDDA in promoting hair growth. A clinical study demonstrated that a combination of PDDA and resveratrol significantly increased hair density in female subjects after 1.5 months of topical application. This effect is attributed to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial for cellular responses to low oxygen levels .

C. Collagen Metabolism Disorders

PDDA derivatives have been explored for their potential in treating disorders related to collagen metabolism. They have been suggested for use in compositions aimed at stimulating hair growth and preventing hair loss by enhancing collagen synthesis and inhibiting collagenase activity .

Agricultural Applications

A. Growth Regulation in Plants

Pyridine-2,4-dicarboxylic acid (PDCA), a structural analog of PDDA, has been studied for its effects on plant growth. Research indicates that PDCA can suppress seedling growth in tomato plants through its action on prolyl hydroxylases, which are involved in plant development and stress responses . This property could be harnessed for regulating plant growth under specific agricultural conditions.

Material Science Applications

A. Coordination Chemistry

The structural characteristics of PDDA make it suitable for applications in coordination chemistry. Its ability to form stable complexes with metal ions can be utilized in catalysis and the development of new materials with specific properties . The synthesis of amides from pyridine derivatives has shown potential for creating molecular switches and catalysts.

Data Summary Table

Case Studies

-

Hair Density Improvement Study :

- A clinical trial involving 79 female participants showed that the topical application of a formulation containing PDDA led to significant improvements in hair density within 1.5 months.

- The mechanism was linked to the stabilization of HIF-1α and enhanced expression of target genes associated with hair follicle health .

- Enzyme Inhibition Research :

- Agricultural Impact Assessment :

類似化合物との比較

Structural and Functional Differences

Pyridine-2,6-dicarboxamide derivatives differ in substitution pattern (2,6 vs. 2,4), which significantly alters their geometry and intermolecular interactions. The 2,6-substitution creates a linear, symmetrical scaffold ideal for metal coordination, forming stable complexes with transition metals like Cu(II) and Fe(III) .

Comparison with Pyridine-2,4-Dicarboxylic Acid and Esters

Enzyme Inhibition

Pyridine-2,4-dicarboxylic acid (PDCA) is a potent inhibitor of enzymes like LigI, a lignin-degrading amidohydrolase, with an inhibition constant (Ki) of 75 ± 2 μM . The diethylamide derivative may exhibit altered binding affinity due to reduced polarity compared to the acid.

Solubility and Stability

Carboxylic acid derivatives (e.g., PDCA) are highly polar but suffer from poor membrane permeability. Molecular salts of pyridine-2,4-dicarboxylic acid with enrofloxacin enhance aqueous solubility and antibacterial efficacy, suggesting that functionalization (e.g., amidation) could balance solubility and activity .

Comparison with Pyridine-2,5-Dicarboxylate Derivatives

Pyridine-2,5-dicarboxylates, such as bis(1-isopropyoxycarbonylethyl) esters, inhibit collagen biosynthesis and demonstrate oral bioavailability . The 2,5-substitution pattern likely disrupts planar stacking interactions, reducing metal-chelating ability compared to 2,4- or 2,6-derivatives. This highlights the critical role of substitution geometry in biological targeting.

準備方法

Carboxamidation of 4-Cyanopyridine

In a representative procedure, 4-cyanopyridine is reacted with formamide in the presence of ammonium peroxodisulfate (APS) and sulfuric acid. The reaction proceeds in acetonitrile at 70–75°C, achieving an 87.5% yield of 4-cyano-2-pyridinecarboxamide. Key parameters include:

Alkaline Hydrolysis to 2,4-PDCA

The intermediate carboxamide undergoes hydrolysis using 30% sodium hydroxide at 80–95°C, followed by acidification with HCl to precipitate pyridine-2,4-dicarboxylic acid in 83% yield. This step simultaneously hydrolyzes nitrile groups to carboxylic acids, ensuring high purity (>97%).

Synthesis of Diethyl 2,4-Pyridinedicarboxylate

Diethyl 2,4-pyridinedicarboxylate (CAS 41438-38-4) is a pivotal intermediate for amidation. Source identifies this ester as a potent prolyl hydroxylase inhibitor, synthesized via esterification of 2,4-PDCA.

Esterification Methods

While direct esterification of 2,4-PDCA with ethanol is feasible, patents in Source suggest alternative pathways:

Table 1: Physical Properties of Diethyl 2,4-Pyridinedicarboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₄ | |

| Boiling Point | 330.9 ± 22.0 °C | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 153.9 ± 22.3 °C |

Aminolysis of Diethyl 2,4-Pyridinedicarboxylate

The conversion of diethyl 2,4-pyridinedicarboxylate to pyridine-2,4-dicarboxylic-diethylamide proceeds via aminolysis, a nucleophilic acyl substitution reaction.

Reaction Conditions

Workup and Isolation

Post-reaction, the mixture is concentrated under reduced pressure. The crude product is purified via recrystallization from ethanol/water (1:3 v/v), yielding this compound as a crystalline solid. Source reports analogous procedures for related esters, achieving >90% purity after recrystallization.

Direct Amidation of Pyridine-2,4-Dicarboxylic Acid

An alternative route involves activating the carboxylic acid groups for amide bond formation.

Acid Chloride Intermediate

2,4-PDCA is treated with thionyl chloride (SOCl₂) at 60°C to form pyridine-2,4-dicarbonyl dichloride. Subsequent reaction with ethylamine in dry dichloromethane at 0–5°C yields the diethylamide.

Key Considerations:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), 2,4-PDCA is coupled with ethylamine in dimethylformamide (DMF). This method, though efficient, requires chromatographic purification.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison for this compound

| Parameter | Ester Aminolysis | Direct Amidation |

|---|---|---|

| Starting Material | Diethyl ester | 2,4-PDCA |

| Reaction Steps | 1 | 2–3 |

| Yield | 75–85% | 60–70% |

| Purity | >90% | 80–85% |

| Scalability | High | Moderate |

The ester aminolysis route (Section 3) offers superior yield and scalability, making it preferable for industrial applications. Direct amidation, while conceptually straightforward, suffers from lower yields due to intermediate instability .

Q & A

Basic: What are the recommended methodologies for synthesizing Pyridine-2,4-dicarboxylic-diethylamide?

Answer:

Synthesis typically involves derivatizing pyridine-2,4-dicarboxylic acid. A common approach is to activate the carboxylic acid groups using reagents like thionyl chloride (SOCl₂) to form acyl chlorides, followed by reaction with diethylamine to yield the diethylamide derivative. For example, analogous methods for pyridine-2,6-dicarboxylate esters involve esterification with methanol and sulfuric acid, which can be adapted by substituting diethylamine for methanol . Purification via recrystallization or column chromatography is recommended. Confirm the structure using NMR (e.g., H, C) and IR spectroscopy to verify amide bond formation (C=O stretch ~1650 cm⁻¹) and ethyl group integration .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H NMR identifies ethyl groups (δ ~1.2 ppm for CH₃, δ ~3.4–4.2 ppm for CH₂) and pyridine protons (δ ~7.5–9.0 ppm). C NMR confirms carbonyl carbons (δ ~165–170 ppm) .

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Validate empirical formula accuracy (C, H, N content) .

Basic: What safety protocols should be followed when handling this compound?

Answer:

Refer to safety data sheets (SDS) for structurally similar compounds (e.g., pyridine-2,3-dicarboxylic acid). Key precautions include:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of fine particles .

- Store in a cool, dry place away from oxidizers . Toxicity data for the diethylamide derivative may require extrapolation from related compounds; conduct a risk assessment before experimental use .

Advanced: How can researchers investigate the inhibitory activity of this compound against enzymes like LigI?

Answer:

- Enzyme Assays : Use UV-Vis spectroscopy to monitor substrate conversion (e.g., PDC hydrolysis by LigI). Compare reaction rates with/without the inhibitor .

- Determination of : Fit kinetic data to competitive inhibition models using equations like . Pyridine-2,4-dicarboxylic acid showed , suggesting similar methods for the diethylamide derivative .

- Structural Analysis : Perform X-ray crystallography or molecular docking to study inhibitor-enzyme interactions. SHELX programs are robust for refining crystallographic data .

Advanced: How can this compound be utilized in coordination chemistry for synthesizing metal-organic frameworks (MOFs)?

Answer:

- Ligand Design : The pyridine nitrogen and amide groups can coordinate with transition metals (e.g., Cu(II), Zn(II)). Optimize reaction conditions (pH, solvent) to favor chelation .

- Characterization : Use single-crystal X-ray diffraction (SHELXL refinement), TGA, and magnetic susceptibility to analyze MOF topology and stability . For example, pyridine-2,6-dicarboxylate complexes with Cu(II) showed distorted octahedral geometries, which may guide analogous studies .

Advanced: What computational methods are suitable for studying the electronic properties of this compound complexes?

Answer:

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) using software like Gaussian or ORCA. Compare with experimental UV-Vis and fluorescence data .

- Molecular Docking : Use AutoDock or GOLD to predict binding affinities with biological targets (e.g., DNA or enzymes). Pyridine-2,6-dicarboxylate complexes have been docked to study antioxidant activity, a methodology applicable to the diethylamide derivative .

Advanced: How can crystallographic data for this compound complexes be refined using SHELX?

Answer:

- Data Collection : Acquire high-resolution diffraction data (≤1.0 Å) for accurate refinement .

- Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. Input bond distances/angles from similar complexes (e.g., pyridine-2,6-dicarboxylate Cu(II) complexes show Cu–N bonds ~1.95–2.05 Å) as restraints .

- Validation : Check R-factors () and residual electron density maps. SHELXPRO can generate CIF files for deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。